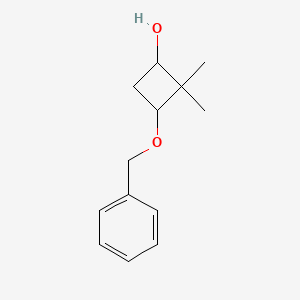

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKWKWODHKPZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OCC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 3 Benzyloxy 2,2 Dimethylcyclobutan 1 Ol

Analysis of Diastereoisomers and Enantiomers of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol

The structure of this compound contains two chiral centers, leading to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomeric to each other, commonly referred to as cis and trans isomers based on the relative orientation of the hydroxyl and benzyloxy groups.

The trans isomers possess the (1R,3S) and (1S,3R) configurations, where the substituents at C1 and C3 are on opposite sides of the ring. The cis isomers have the (1R,3R) and (1S,3S) configurations, with the substituents on the same side. The synthesis of these isomers typically proceeds via the stereoselective reduction of the precursor ketone, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one (B1528520). The choice of reducing agent and reaction conditions determines the diastereoselectivity of the reduction, allowing for targeted synthesis of either the cis or trans alcohol.

| Configuration | Isomer Type | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (1R,3S) | trans-enantiomer | N/A | C13H18O2 | 206.28 |

| (1S,3R) | trans-enantiomer | 2059914-99-5 synblock.com | C13H18O2 | 206.28 |

| (1R,3R) | cis-enantiomer | N/A | C13H18O2 | 206.28 |

| (1S,3S) | cis-enantiomer | N/A | C13H18O2 | 206.28 |

This molecule is one of the two trans enantiomers. In this configuration, the hydroxyl group at C1 has an R configuration, and the benzyloxy group at C3 has an S configuration. As an enantiomer of the (1S,3R) form, it shares identical physical properties such as melting point, boiling point, and solubility, but rotates plane-polarized light in the opposite direction. Its synthesis would require either an enantioselective reduction of the precursor ketone using a chiral reducing agent or separation from the racemic mixture.

The (1S,3R) enantiomer is the mirror image of the (1R,3S) isomer and is a known compound with the assigned CAS number 2059914-99-5. synblock.com In this isomer, the stereocenter at C1 is S, and the stereocenter at C3 is R. The trans relationship between the two bulky substituents allows the cyclobutane (B1203170) ring to adopt a puckered conformation where both the hydroxyl and benzyloxy groups can occupy sterically favorable pseudo-equatorial positions, resulting in a thermodynamically more stable diastereomer compared to the cis form.

The designation rel indicates the relative stereochemistry between the two chiral centers. Therefore, rel-(1S,3R) refers to the racemic mixture of (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol and its enantiomer, (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol. This mixture, also known as (±)-trans-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol, is often the direct product of a non-enantioselective synthesis. The synthesis would typically involve the reduction of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one with an achiral reducing agent like sodium borohydride (B1222165), which would favor the formation of the sterically less hindered trans diastereomer.

Regioselectivity and Stereochemical Outcomes in Cyclobutane Ring Formation

The construction of the substituted cyclobutane core is a significant challenge in organic synthesis. researchgate.net The [2+2] cycloaddition reaction is one of the most direct and widely used methods for forming four-membered rings. nih.govresearchgate.net The regioselectivity and stereochemistry of these reactions are critical for obtaining the desired 1,3-substitution pattern.

In photochemical [2+2] cycloadditions, the reaction between two different alkenes can lead to multiple regio- and stereoisomers. researchgate.net Achieving high selectivity often requires careful selection of substrates and reaction conditions. For instance, the synthesis of a precursor to this compound could potentially involve the cycloaddition of an enol ether with a substituted alkene. The regiochemical outcome (head-to-head vs. head-to-tail dimerization) and the stereochemical outcome (cis vs. trans products) are influenced by electronic and steric factors of the reactants and any intermediates formed. nih.gov The use of chiral catalysts or templates can induce enantioselectivity in these cycloadditions, providing access to enantiomerically enriched cyclobutane products. mdpi.comelsevierpure.com

Alternative stereocontrolled methods for cyclobutane synthesis include the ring contraction of appropriately substituted five-membered rings, such as pyrrolidines. nih.govacs.org These methods can proceed with high stereospecificity, transferring the stereochemical information from the starting material to the cyclobutane product. nih.gov The mechanism often involves the formation of a 1,4-biradical intermediate, which undergoes rapid cyclization to form the C-C bond of the cyclobutane ring. acs.org

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of substituted cyclobutanes. researchgate.net The relative configuration (cis or trans) of the substituents at C1 and C3 in this compound can be definitively assigned by analyzing the proton (¹H) NMR spectrum.

The key parameters are the chemical shifts and, more importantly, the vicinal coupling constants (³J) between the protons attached to C1 (H1) and C3 (H3). Due to the puckered nature of the cyclobutane ring, the dihedral angle between cis protons is different from that between trans protons. This difference is reflected in their coupling constants. Typically, the ³J(cis) coupling constant is larger than the ³J(trans) coupling constant in 1,3-disubstituted cyclobutanes.

Furthermore, two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide unambiguous proof of stereochemistry. researchgate.net For a cis isomer, a NOESY experiment would show a spatial correlation (cross-peak) between the protons at C1 and C3, as they are on the same face of the ring. Conversely, this correlation would be absent or very weak for the trans isomer.

| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (³JH1-H3, Hz) | Expected NOESY Correlation |

|---|---|---|---|---|

| trans | H1 | ~3.8 - 4.0 | ~2 - 5 | No H1-H3 cross-peak |

| H3 | ~3.9 - 4.1 | |||

| cis | H1 | ~4.1 - 4.3 | ~7 - 10 | Strong H1-H3 cross-peak |

| H3 | ~4.2 - 4.4 |

Influence of Substituents on Cyclobutane Ring Conformation and Stereochemistry

Unlike cyclohexane, which has a clear preference for the chair conformation, cyclobutane exists in a dynamic equilibrium between two equivalent puckered or "butterfly" conformations to relieve torsional strain. docbrown.info The introduction of substituents on the ring disrupts this equilibrium, leading to a preference for a conformation that minimizes steric interactions.

In this compound, the substituents play a crucial role in determining the ring's preferred conformation. The gem-dimethyl group at C2 significantly influences the puckering. The large benzyloxy and hydroxyl groups at C1 and C3 will preferentially occupy pseudo-equatorial positions to avoid steric hindrance with the other ring atoms and substituents.

For the trans diastereomer ((1R,3S) or (1S,3R)), the ring can pucker in a way that allows both the hydroxyl and benzyloxy groups to reside in pseudo-equatorial positions. This conformation is relatively low in energy, making the trans isomer the more stable diastereomer.

Chemical Reactivity and Transformative Reactions of 3 Benzyloxy 2,2 Dimethylcyclobutan 1 Ol

Reactions at the Hydroxyl Functionality

The secondary alcohol group is a primary locus of reactivity in 3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol, readily undergoing oxidation and derivatization reactions.

Oxidation Reactions to Ketones

The conversion of the secondary alcohol to a ketone is a fundamental transformation. This oxidation yields 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one (B1528520), a key synthetic intermediate. nih.govuni.lu A variety of modern oxidation protocols can achieve this conversion efficiently. Mild conditions are often preferred to avoid side reactions involving the benzyloxy group or the cyclobutane (B1203170) ring. Common and effective methods include Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their high yields and compatibility with a wide range of functional groups.

| Oxidation Method | Key Reagents | Typical Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Triethylamine | Dichloromethane (CH₂Cl₂) | -78 to room temp. | 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room temp. | 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one |

| PCC Oxidation | Pyridinium (B92312) chlorochromate | Dichloromethane (CH₂Cl₂) | Room temp. | 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one |

Derivatization to Esters, Ethers, and Other Functional Groups

The hydroxyl group serves as a handle for the introduction of other functionalities through derivatization.

Esterification: Esters can be readily formed by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. For instance, treatment with acetic anhydride (B1165640) would yield 3-(benzyloxy)-2,2-dimethylcyclobutyl acetate. These ester derivatives are often used to modify the steric or electronic properties of the molecule.

Etherification: The formation of an ether linkage can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to produce the ether, such as 3-(benzyloxy)-1-methoxy-2,2-dimethylcyclobutane.

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group is a widely used protecting group for alcohols due to its stability under many reaction conditions and its susceptibility to selective cleavage.

Selective Cleavage and Deprotection Strategies

The most common method for cleaving the benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction involves treating the molecule with hydrogen gas (H₂) in the presence of a palladium catalyst, typically supported on activated carbon (Pd/C). unimi.it This process is highly efficient and clean, affording the deprotected diol, 2,2-dimethylcyclobutane-1,3-diol (B1456730), with toluene (B28343) as the only significant byproduct. The reaction proceeds under mild conditions, preserving the integrity of the cyclobutane ring.

| Deprotection Method | Reagents & Catalyst | Typical Solvent | Product |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Ethanol or Ethyl Acetate | 2,2-Dimethylcyclobutane-1,3-diol |

Transformations Post-Deprotection

Upon removal of the benzyl group, the resulting 2,2-dimethylcyclobutane-1,3-diol presents two hydroxyl groups for further chemical manipulation. This diol is a versatile building block for more complex structures. The two hydroxyl groups can be made to react differentially. For example, one alcohol could be selectively protected, allowing the other to be transformed independently. Alternatively, a double oxidation of the diol would yield the corresponding diketone, 2,2-dimethylcyclobutane-1,3-dione.

Cyclobutane Ring Modifications and Transformations

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to reactions that lead to more stable, less strained systems. While the substituted cyclobutane ring in this compound is relatively stable, it can undergo transformations under specific conditions.

One potential modification involves a ring expansion reaction. For example, the Baeyer-Villiger oxidation of the corresponding ketone, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield a five-membered lactone (a cyclic ester). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, thus expanding the ring.

Furthermore, transition metal-catalyzed reactions are known to promote the cleavage of C-C bonds in strained rings. Under such conditions, the cyclobutane ring could potentially undergo ring-opening to furnish linear alkyl chains, although such reactions are highly dependent on the specific catalyst and reaction conditions employed.

Synthesis and Characterization of Structural Derivatives and Analogues

Cyclobutanone (B123998) Analogues (e.g., 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one)

The oxidation of the hydroxyl group in cyclobutanol (B46151) precursors provides direct access to the corresponding cyclobutanone analogues. These ketones are pivotal intermediates for further functionalization, such as carbon-carbon bond formation or the introduction of heteroatoms.

Research Findings: The synthesis of 3-(benzyloxy)cyclobutan-1-one, an analogue lacking the gem-dimethyl group, has been reported through various multi-step routes. One effective method begins with the [2+2] cycloaddition of benzyl (B1604629) vinyl ether with trichloroacetyl chloride, facilitated by a zinc-copper reagent, followed by a dechlorination step using zinc powder to yield the target cyclobutanone. google.com An alternative patented approach involves the reaction of benzyloxy-2,2-dichloro cyclobutanone with zinc powder in an aqueous acetic acid solution, affording the product in high yields of 84-88%. google.com

While specific synthesis routes for 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one (B1528520) are less detailed in the literature, its preparation can be inferred from standard organic transformations. A common strategy would involve the oxidation of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol using established oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol. The presence of the gem-dimethyl group at the C2 position can influence the reactivity and conformational preference of the cyclobutane (B1203170) ring compared to its non-methylated counterpart.

The characterization data for these cyclobutanone analogues are well-documented, confirming their structural integrity.

Table 5.1: Properties of Cyclobutanone Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical Form | SMILES String |

|---|---|---|---|---|

| 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one | C13H16O2 | 204.27 | Not specified | CC1(C(CC1=O)OCC2=CC=CC=C2)C |

| 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | 176.21 | Solid | O=C1CC(OCC2=CC=CC=C2)C1 |

Aliphatic and Vinyl-Substituted Cyclobutanol Derivatives (e.g., 2-[3-(benzyloxy)-2,2-dimethylcyclobutyl]ethan-1-ol, (1R,3R,4S)-3-benzyloxy-2,2-dimethyl-4-vinylcyclobutanol)

The introduction of aliphatic and vinyl substituents onto the cyclobutane ring expands the structural diversity and provides handles for further chemical transformations, such as polymerization, cross-coupling reactions, or ring-expansion metathesis.

Research Findings: The synthesis of these derivatives typically starts from the corresponding cyclobutanone.

Vinyl Derivatives: Vinyl-substituted cyclobutanols can be readily prepared through the reaction of a cyclobutanone with a vinyl-organometallic reagent, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium. researchgate.net This nucleophilic addition to the carbonyl group generates a tertiary alcohol with a vinyl substituent. For example, reacting 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one with vinylmagnesium bromide would yield the corresponding 1-vinylcyclobutanol derivative. The stereochemistry of the addition can often be influenced by the steric hindrance imposed by the existing substituents on the ring.

Aliphatic Derivatives: The synthesis of aliphatic-substituted derivatives like 2-[3-(benzyloxy)-2,2-dimethylcyclobutyl]ethan-1-ol can be envisioned through a two-step process. First, a Wittig reaction between 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one and a phosphorus ylide (e.g., Ph3P=CH2) would form an exocyclic double bond, creating a vinyl-substituted cyclobutane. Subsequent hydroboration-oxidation of this alkene would then yield the primary alcohol with an ethyl substituent, with anti-Markovnikov regioselectivity.

These synthetic strategies highlight the utility of the cyclobutanone intermediate in building more complex side chains on the cyclobutane scaffold.

Nitrile and Carboxylic Acid Derivatives (e.g., 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile)

The incorporation of nitrile and carboxylic acid functionalities introduces polarity and hydrogen-bonding capabilities. These groups are common in biologically active molecules and can serve as precursors for other functional groups like amines and amides.

Research Findings: The synthesis of nitrile and carboxylic acid derivatives often proceeds through a cyanohydrin intermediate.

Nitrile Derivatives: 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile can be synthesized from a suitable cyclobutanone precursor. bldpharm.com The key step is the formation of a cyanohydrin by the addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide followed by an acidic workup, to the carbonyl group of 3-(benzyloxy)cyclobutanone (B149166). This reaction creates a new stereocenter at the C1 position, bearing both a hydroxyl and a nitrile group.

Carboxylic Acid Derivatives: Carboxylic acids can be derived from the corresponding nitriles via hydrolysis under acidic or basic conditions. For instance, subjecting a cyclobutanecarbonitrile (B1293925) derivative to strong acidic conditions (e.g., aqueous HCl) would convert the nitrile group into a carboxylic acid. The synthesis of cyclobutane dicarboxylic acids for use in Diels-Alder reactions has been documented, underscoring the stability and accessibility of this functional group on the four-membered ring. rsc.org

Analogues with Varied Benzyloxy-Substituent Positions or Cyclobutane Methylation Patterns

Altering the position of the benzyloxy group or modifying the number and location of methyl groups on the cyclobutane ring allows for a systematic investigation of structure-activity relationships and the fine-tuning of molecular properties.

Research Findings: The substitution pattern on the cyclobutane ring is largely dictated by the choice of starting materials in the ring-forming reaction.

Methylation Patterns: A direct comparison can be made between 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one and 3-(benzyloxy)cyclobutan-1-one. The synthesis of the latter, non-methylated analogue is well-established via [2+2] cycloaddition reactions. google.comgoogle.com The synthesis of the dimethylated version would require starting materials that already contain the gem-dimethyl motif, such as the cycloaddition of a ketene (B1206846) to 3,3-dimethyl-1-alkene. The presence or absence of the methyl groups significantly impacts the molecule's lipophilicity and steric profile.

Benzyloxy-Substituent Position: The position of the benzyloxy group is determined during the synthesis of the cyclobutane core. For instance, the common synthesis of 3-(benzyloxy)cyclobutanone via the [2+2] cycloaddition of dichloroketene (B1203229) with benzyl vinyl ether inherently places the benzyloxy group at the C3 position relative to the carbonyl. acs.org To synthesize an analogue with the benzyloxy group at the C2 position, a different synthetic strategy would be required, potentially involving the cycloaddition of benzyloxyketene with an appropriate alkene. The ability to control the regiochemistry of such cycloadditions is a key challenge and an area of active research in synthetic organic chemistry. nih.gov

Computational Chemistry and Theoretical Insights into 3 Benzyloxy 2,2 Dimethylcyclobutan 1 Ol

Conformational Analysis of the Cyclobutane (B1203170) Ring and Substituents

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. This puckering is a delicate balance between the reduction in torsional strain and an increase in angle strain, as the C-C-C bond angles deviate further from the ideal 109.5°. maricopa.edu High-level ab initio calculations on the parent cyclobutane molecule have precisely characterized this geometry. nih.govresearchgate.net

The equilibrium puckered structure is defined by a dihedral angle (the angle of the "butterfly wings"), and the molecule can invert between two equivalent puckered conformations through a planar transition state. Computational studies estimate this inversion barrier to be approximately 482 cm⁻¹ (about 1.4 kcal/mol), indicating a rapid inversion at room temperature. nih.govresearchgate.net

For 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol, the four substituents significantly influence the ring's conformational preferences. Computational methods, particularly Density Functional Theory (DFT), are used to explore the potential energy surface and identify the most stable conformers. The key factors are the steric and electronic interactions of the hydroxyl, benzyloxy, and two methyl groups.

It is generally observed that substituents on a cyclobutane ring preferentially occupy the pseudo-equatorial positions to minimize steric hindrance. acs.orgresearchgate.net In the case of this compound, there would be a strong preference for the large benzyloxy group to be in a pseudo-equatorial orientation. The relative orientation of the hydroxyl group (cis or trans to the benzyloxy group) defines the diastereomer and will have a distinct energy minimum. DFT calculations can quantify the energy difference between various conformers, predicting the most stable three-dimensional structure. The presence of the gem-dimethyl group at the C-2 position adds significant steric bulk, which would be expected to further influence the puckering angle and the barrier to ring inversion, a hypothesis that can be precisely tested through computational modeling.

| Parameter | Planar (Transition State) | Puckered (Equilibrium) | Reference |

|---|---|---|---|

| Ring Dihedral Angle (θ) | 0° | ~29.6° | nih.gov |

| C-C Bond Length | ~1.556 Å | ~1.554 Å | researchgate.net |

| Inversion Barrier | ~1.4 kcal/mol (482 cm-1) | nih.gov |

Molecular Modeling for Understanding Stereochemical Control in Synthesis

One of the most powerful applications of computational chemistry is in rationalizing and predicting stereochemical outcomes. The synthesis of this compound would likely involve the reduction of the corresponding ketone, 3-(benzyloxy)-2,2-dimethylcyclobutanone. The stereochemistry of the resulting alcohol (cis or trans with respect to the benzyloxy group) is determined by the facial selectivity of the hydride attack on the carbonyl group.

A detailed synergistic experimental and computational study on the reduction of 3-substituted cyclobutanones, including 3-benzyloxycyclobutanone, provides direct insight into this process. vub.ac.beacs.org This work demonstrated that such reductions are highly selective for the formation of the cis-alcohol, regardless of the steric bulk of the hydride reagent. vub.ac.beacs.org DFT calculations were employed to model the transition states for both syn (leading to the trans product) and anti (leading to the cis product) facial attacks. The calculations revealed that the high cis-selectivity is a result of two main factors:

Torsional Strain : An anti-facial attack is favored as it aligns with the predictions of the Felkin-Anh model, minimizing torsional strain in the transition state. acs.org

Repulsive Electrostatic Interactions : In the case of the benzyloxy substituent, the transition state for the syn-attack is significantly destabilized by repulsive electrostatic interactions between the incoming nucleophile and the lone pairs of the benzyloxy oxygen atom. vub.ac.beacs.org

These computational findings successfully rationalized the experimentally observed high diastereoselectivity. Molecular modeling of the specific target, including the gem-dimethyl group, would allow for an even more precise quantification of these steric and electronic effects to predict the final cis:trans ratio.

| Attack Trajectory | Resulting Isomer | Key Destabilizing Factor in Transition State | Predicted Outcome | Reference |

|---|---|---|---|---|

| syn-facial | trans-alcohol | Repulsive electrostatic interactions, Torsional strain | Disfavored (Higher Energy TS) | vub.ac.beacs.org |

| anti-facial | cis-alcohol | - | Favored (Lower Energy TS) | vub.ac.beacs.org |

Analysis of Electronic Structure and Bonding within the Compound

The bonding in a strained four-membered ring deviates from that of a typical acyclic alkane. Computational methods are essential for elucidating these electronic subtleties. Natural Bond Orbital (NBO) analysis is a particularly powerful technique for translating the complex wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edu

For cyclobutane, NBO analysis has shown that the barrier to ring inversion is not merely due to torsional strain but is also a consequence of electronic delocalization, specifically σ → σ* hyperconjugative interactions that are strengthened in the puckered geometry. nih.gov In this compound, the electronic structure is further modulated by its substituents.

NBO analysis of this molecule would reveal:

Polarization : The high electronegativity of the oxygen atoms in the hydroxyl and benzyloxy groups would induce significant polarization of the C-O and C-C bonds, creating localized partial positive charges on the ring carbons to which they are attached.

Hybridization : The analysis would quantify the s- and p-character of the hybrid orbitals forming the C-C bonds of the strained ring, providing insight into the nature of the "bent bonds".

Computational Approaches for Investigating Intermolecular Interactions of Cyclobutane Derivatives

The physical properties and condensed-phase behavior of this compound are governed by intermolecular interactions. Computational methods can model these forces with high accuracy. The primary interaction for this molecule is hydrogen bonding, mediated by the hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

Computational studies on related systems, such as benzyl (B1604629) alcohol, have used DFT to calculate the optimized geometries and interaction energies of hydrogen-bonded dimers and clusters. rsc.orgresearchgate.net Such calculations can predict the preferred arrangement of molecules, for instance, whether they are likely to form chains or cyclic motifs in the solid state or in solution. The calculations also predict the shift in the O-H vibrational frequency upon hydrogen bond formation, a value that can be directly compared with experimental FT-IR spectroscopy data. rsc.orggoettingen-research-online.de

Beyond classical hydrogen bonding, other weaker interactions can be significant. These include:

C-H···π interactions : The benzyl group provides an aromatic π-system that can interact with C-H bonds on neighboring molecules.

Dipole-dipole interactions : The polarized C-O bonds create a net molecular dipole moment, leading to electrostatic interactions.

Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and noncovalent interaction (NCI) plots can be used to visualize and characterize these weak interactions, providing a comprehensive picture of the forces that dictate the supramolecular chemistry of cyclobutane derivatives.

Applications of 3 Benzyloxy 2,2 Dimethylcyclobutan 1 Ol in Advanced Organic Synthesis

Utility as a Key Synthetic Intermediate for Complex Molecular Architectures

Substituted cyclobutanes, including derivatives like 3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol, are recognized as important intermediates in the synthesis of complex molecules. The inherent ring strain of the cyclobutane (B1203170) core can be strategically harnessed for ring-opening or ring-expansion reactions, providing access to larger or more functionalized acyclic and cyclic systems that might be challenging to synthesize through other methods.

The gem-dimethyl group on the cyclobutane ring provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers. This steric control is a valuable tool in the construction of intricate molecular frameworks, particularly in the synthesis of natural products. nih.govrsc.orgrsc.org For instance, gem-dimethylcyclobutanes are a recurring motif in a variety of natural products, and synthetic strategies often involve the de novo construction of this core structure. nih.govrsc.org

The presence of both a protected (benzyloxy) and a free hydroxyl group in this compound allows for sequential functionalization. The free hydroxyl group can be oxidized to the corresponding ketone, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one (B1528520), or used as a handle for introducing other functionalities. The benzyloxy group serves as a robust protecting group that can be removed under specific conditions in a later synthetic step. This differential reactivity is crucial for multi-step syntheses of complex target molecules.

A plausible synthetic pathway to this compound would involve the reduction of the corresponding ketone, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. This transformation is a standard procedure in organic synthesis, often achieved with high efficiency using various reducing agents.

Table 1: Plausible Synthesis of this compound

| Precursor | Reagent | Product |

| 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one | Sodium borohydride (B1222165) (NaBH₄) | This compound |

Role as a Chiral Building Block in Asymmetric Synthesis

Should this compound be resolved into its individual enantiomers, it would serve as a valuable chiral building block in asymmetric synthesis. Chiral cyclobutane derivatives are sought after for their ability to impart stereocontrol in subsequent chemical transformations. The synthesis of enantiomerically enriched gem-dimethylcyclobutanes is an area of active research, with various strategies being developed to access these chiral structures. bohrium.comnih.gov

The enantioselective synthesis of related cyclobutanones has been achieved through methods such as tandem cyclopropanation/semipinacol rearrangement catalyzed by chiral Lewis acids. nih.gov Such approaches could potentially be adapted to produce enantiomerically pure precursors to this compound.

Once obtained in enantiopure form, this chiral alcohol could be employed in the synthesis of optically active natural products and pharmaceuticals. The rigid, puckered conformation of the cyclobutane ring can effectively transmit stereochemical information, influencing the facial selectivity of reactions on appended functional groups.

Integration into Synthetic Routes for Structurally Diverse Targets

The structural features of this compound make it a suitable precursor for a variety of structurally diverse targets. For example, cyclobutane-containing nucleoside analogues have been synthesized and investigated for their antiviral properties. nih.gov These syntheses often rely on functionalized cyclobutane precursors that can be elaborated to include a nucleobase. The hydroxyl group of this compound could serve as an attachment point for such modifications.

Furthermore, the strategic ring-opening of cyclobutanol (B46151) derivatives can lead to the formation of linear compounds with controlled stereochemistry. This approach is particularly useful in the synthesis of acyclic natural products or fragments of larger molecules.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

| Oxidation | PCC, DMP | Substituted cyclobutanone (B123998) |

| Etherification | NaH, R-X | Cyclobutyl ether |

| Esterification | Acyl chloride, pyridine (B92270) | Cyclobutyl ester |

| Ring Expansion | Acid or base catalysis | Substituted cyclopentanone |

| Deprotection (debenzylation) | H₂, Pd/C | 2,2-Dimethylcyclobutane-1,3-diol (B1456730) |

Contribution to Methodological Development in Cyclobutane Chemistry

While specific contributions of this compound to methodological development are not documented, the study of such substituted cyclobutanes can provide valuable insights into the reactivity and stereoselectivity of reactions involving strained ring systems. Research on the synthesis and functionalization of cyclobutane derivatives continues to be an active area, with a focus on developing new, efficient, and stereoselective methods. nih.gov

The unique substitution pattern of this molecule, with a gem-dimethyl group and two distinct oxygen functionalities, would make it an interesting substrate for studying the effects of sterics and electronics on various transformations, such as transition-metal-catalyzed C-C bond activations and ring-opening reactions. nih.gov The development of new synthetic methods often relies on the availability of a diverse range of building blocks, and compounds like this compound could play a role in expanding the synthetic chemist's toolkit for the construction of complex molecules.

Q & A

Q. What unexplored applications exist for this compound in materials science or asymmetric catalysis?

- Methodological Answer : The benzyloxy group can act as a chiral auxiliary in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Test as a ligand precursor for Rh-catalyzed hydrogenation (e.g., β-keto esters). In materials science, investigate its use in liquid crystals via mesophase characterization (DSC, POM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.